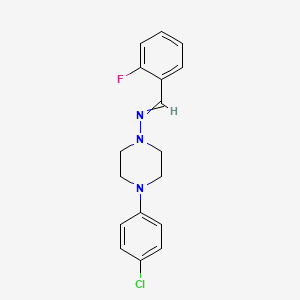

4-(4-chlorophenyl)-N-(2-fluorobenzylidene)-1-piperazinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

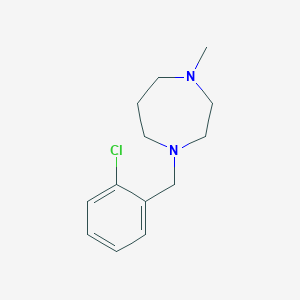

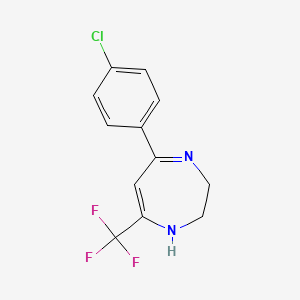

Synthesis Analysis The synthesis of compounds related to the piperazine framework, such as 4-(4-chlorophenyl)-N-(2-fluorobenzylidene)-1-piperazinamine, involves multiple steps including alkylation, acidulation, reduction, and hydrolysis processes. While specific synthesis details for 4-(4-chlorophenyl)-N-(2-fluorobenzylidene)-1-piperazinamine are not directly reported, methodologies from similar compounds, including various piperazine derivatives, provide insight. These methods typically start from halogenated nitrobenzene and involve piperazine incorporation through chemical reactions such as N-alkylation and reduction of nitro groups to amines, followed by further functionalization (Quan, 2006).

Molecular Structure Analysis The molecular structure of piperazine derivatives, including those related to 4-(4-chlorophenyl)-N-(2-fluorobenzylidene)-1-piperazinamine, typically involves various inter- and intramolecular interactions that stabilize the compound. For example, in closely related structures, stabilization might occur via hydrogen bonding and π-π interactions, although specific structural data for this compound are not provided. However, general molecular structure analysis of piperazine compounds includes X-ray diffraction studies and spectroscopic methods such as FTIR, 1H, and 13C NMR to confirm the structural details (Chen et al., 2021).

Chemical Reactions and Properties Chemical reactions involving piperazine derivatives can include various substitutions and modifications at different positions of the piperazine ring. These modifications significantly influence the chemical properties and reactivity of the compounds. Typical reactions might involve N-dealkylation, O-demethylation, and hydroxylation processes, contributing to the diverse biological activities observed in piperazine derivatives. However, specific reactions for 4-(4-chlorophenyl)-N-(2-fluorobenzylidene)-1-piperazinamine are not detailed in the literature reviewed (Kawashima et al., 1991).

properties

IUPAC Name |

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFN3/c18-15-5-7-16(8-6-15)21-9-11-22(12-10-21)20-13-14-3-1-2-4-17(14)19/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZDATDYMGCKXJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-fluorophenyl)methanimine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[5-(3-methoxyphenyl)-3-isoxazolyl]methyl}propanamide](/img/structure/B5615855.png)

![2-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5615861.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5615893.png)

![N-(2-fluorophenyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5615915.png)

![3-[(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5615920.png)

![N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5615924.png)

![N-{[3-(4-fluorophenyl)isoxazol-5-yl]methyl}-7-methoxychromane-3-carboxamide](/img/structure/B5615930.png)

![N-({1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5615940.png)

![8-(2-methoxyisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615954.png)

![4-[5-({(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}carbonyl)-2-furyl]-2-methylbut-3-yn-2-ol](/img/structure/B5615955.png)

![2-(3-methyl-2-buten-1-yl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615968.png)

![1-[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-butanone](/img/structure/B5615973.png)